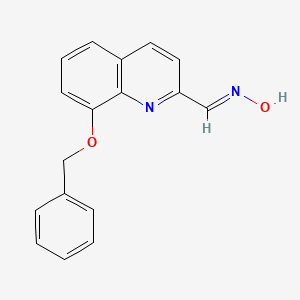![molecular formula C18H26N4O2 B6124058 N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124058.png)
N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide, also known as CX614, is a compound that has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease, schizophrenia, and stroke. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
作用機序
N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the brain. N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate and increasing the opening time of the ion channel.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and stroke. It has also been shown to reduce the severity of drug withdrawal symptoms and improve mood in animal models of drug addiction and depression. N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in synaptic plasticity and memory formation.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide in lab experiments is its ability to enhance the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. This makes N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide a useful tool for studying the mechanisms underlying these processes. One limitation of using N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of the animals being studied.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide. One area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. Another area of interest is the investigation of the long-term effects of N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide on synaptic plasticity and memory formation. Additionally, the potential use of N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide in treating other neurological disorders such as Parkinson's disease and traumatic brain injury should be explored. Finally, the development of N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide derivatives with improved pharmacokinetic properties and reduced toxicity is an important area of future research.
合成法
The synthesis of N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide involves several steps, starting with the reaction of 2-aminopyridine with piperazine to form 1-(2-pyridinylmethyl)piperazine. This intermediate is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-1-(2-pyridinylmethyl)piperazine-2-carboxamide. The final step involves the reaction of N-cyclohexyl-1-(2-pyridinylmethyl)piperazine-2-carboxamide with ethyl chloroacetate to form N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide (N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide).
科学的研究の応用
N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease, schizophrenia, and stroke. It has been shown to improve cognitive function and memory in animal models of these diseases. N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide has also been studied for its potential use in treating drug addiction and depression.
特性
IUPAC Name |
N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c23-17(21-14-6-2-1-3-7-14)12-16-18(24)20-10-11-22(16)13-15-8-4-5-9-19-15/h4-5,8-9,14,16H,1-3,6-7,10-13H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMXQIJFZUWHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)NCCN2CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6123976.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6123977.png)


![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6123995.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6123999.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6124007.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6124010.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B6124052.png)